molecular formula C14H8F3N3O2 B1418285 3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219453-92-5

3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No.: B1418285
CAS No.: 1219453-92-5
M. Wt: 307.23 g/mol
InChI Key: WZSACKKOTHLZHT-UHFFFAOYSA-N
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Description

3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a useful research compound. Its molecular formula is C14H8F3N3O2 and its molecular weight is 307.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase and butyrylcholinesterase, where it acts as an inhibitor . This inhibition is significant in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase inhibitors are used to increase acetylcholine levels in the brain. Additionally, this compound has shown interactions with bacterial enzymes, contributing to its antimicrobial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound has been observed to affect gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, thereby promoting cell death in cancer cells . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, which can lead to reduced cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity . For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation or repression of specific genes, influencing various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression . These effects are particularly relevant in the context of chronic diseases, where long-term treatment may be necessary .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, the compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, which can affect its intracellular concentration and localization . Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential .

Properties

IUPAC Name

3-[4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)10-3-1-2-8(6-10)9-4-5-18-11(7-9)12-19-13(21)22-20-12/h1-7H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSACKKOTHLZHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 2
3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 3
3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 4
Reactant of Route 4
3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 5
3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 6
Reactant of Route 6
3-[4-(3-Trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.